molecular formula C11H14ClN3O B1377299 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride CAS No. 1376344-63-6

1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1377299
CAS No.: 1376344-63-6
M. Wt: 239.7 g/mol
InChI Key: BRMYDMVYJZDAMZ-UHFFFAOYSA-N
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Description

1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is a small-molecule compound featuring a 1,2,4-oxadiazole core substituted with a benzyl group at the 5-position and an ethylamine side chain at the 3-position, which is protonated as a hydrochloride salt. Its molecular formula is C₁₁H₁₃N₃O·HCl (MW: 244.25), with a SMILES string of CC(C1=NOC(=N1)CC2=CC=CC=C2)N.Cl . The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery.

Properties

IUPAC Name

1-(5-benzyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-8(12)11-13-10(15-14-11)7-9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMYDMVYJZDAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core is generally prepared via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. A common pathway includes:

  • Step 1: Preparation of an amidoxime intermediate, often from a corresponding nitrile or oxime precursor.
  • Step 2: Cyclodehydration of the amidoxime with an acyl chloride, ester, or acid derivative to form the 1,2,4-oxadiazole ring.

This approach is supported by analogous syntheses of oxadiazole derivatives reported in the literature, where hydrazides or amidoximes react with orthoesters or acid chlorides under acidic or dehydrating conditions to afford oxadiazole rings.

Incorporation of the Ethan-1-amine Group

The ethan-1-amine substituent at the 3-position can be introduced by:

  • Using an appropriate amino acid derivative or amino-substituted precursor during the synthesis of the oxadiazole ring.
  • Alternatively, the oxadiazole intermediate bearing a reactive group (e.g., halide or ester) at the 3-position can be converted to the ethanamine via nucleophilic substitution or reduction reactions.

Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve the compound’s stability, crystallinity, and handling properties.

Detailed Preparation Method (Representative Procedure)

Based on analogous oxadiazole syntheses and available chemical data, a representative synthetic route to this compound is as follows:

Step Reagents & Conditions Description
1 Benzyl-substituted amidoxime precursor Synthesis of amidoxime from benzyl-substituted nitrile by reaction with hydroxylamine hydrochloride under basic conditions
2 Acyl chloride or orthoester (e.g., acetyl chloride or trimethyl orthoacetate), catalytic acid, reflux Cyclodehydration to form the 1,2,4-oxadiazole ring with benzyl substitution
3 Reduction or nucleophilic substitution if necessary Introduction or preservation of ethan-1-amine substituent at 3-position
4 HCl in organic solvent (e.g., ethanol) Formation of hydrochloride salt by acidification

Research Findings and Optimization

  • Yield and Purity: Cyclization reactions to form oxadiazoles generally proceed with moderate to high yields (50–85%) depending on the precursor purity and reaction conditions.
  • Reaction Conditions: Acid catalysis (e.g., using p-toluenesulfonic acid or HCl) and elevated temperatures (reflux in ethanol or other solvents) favor ring closure.
  • Solvent Effects: Polar aprotic solvents or ethanol are commonly used to dissolve reactants and facilitate cyclization.
  • Salt Formation: Hydrochloride salt formation improves compound stability and facilitates purification by precipitation.

Data Table: Key Parameters for Preparation

Parameter Typical Value/Condition Notes
Starting Material Benzyl-substituted nitrile or amidoxime Purity critical for yield
Cyclization Agent Acetyl chloride or trimethyl orthoacetate Catalytic acid required
Catalyst p-Toluenesulfonic acid or HCl Promotes dehydration
Solvent Ethanol or polar aprotic solvent Reflux conditions
Temperature 65–100 °C Reflux for 4–12 hours
Amine Introduction Via precursor or post-cyclization modification Maintains ethanamine integrity
Salt Formation HCl treatment Room temperature, precipitation
Yield Range 50–85% Depends on reaction optimization

Chemical Reactions Analysis

Types of Reactions

1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazoles .

Scientific Research Applications

Antimicrobial Activity

1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride has shown significant antimicrobial properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that the compound exhibited notable antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Comparison Standard
Staphylococcus aureus18Ciprofloxacin (20)
Escherichia coli15Ciprofloxacin (17)
Pseudomonas aeruginosa16Ciprofloxacin (19)

Analgesic Properties

The analgesic potential of this compound was assessed using the acetic acid-induced writhing test in mice. The results indicated that it significantly reduced pain responses, suggesting an effective peripheral analgesic action . The mechanism is thought to involve the inhibition of endogenous substances like prostaglandins that mediate pain.

Table 2: Analgesic Activity Comparison

CompoundPercentage Protection (%)Standard Comparison
This compound65Acetylsalicylic Acid (50)
Compound A (Control)30-

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to oxadiazoles. In vitro evaluations on a panel of cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer types .

Table 3: Anticancer Activity Overview

Cell LineIC50 Value (µM)Compound Tested
MCF7 (Breast Cancer)12.53-(5-benzyl-1,3,4-oxadiazol-2-yl)quinolin
A549 (Lung Cancer)15.03-[5-(2-phenyloxymethyl)-benzoimidazol]

Mechanism of Action

The mechanism of action of 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to interact with various biological molecules, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural, synthetic, and physicochemical properties of 1-(5-benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride with analogous compounds reported in the literature.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight Key Features Yield (%) Purity (HPLC/LCMS)
This compound (Target) Benzyl C₁₁H₁₃N₃O·HCl 244.25 High lipophilicity; benzyl enhances aromatic interactions N/A N/A
1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine HCl Benzoxazol-3-ylmethyl C₁₂H₁₃ClN₄O₂ 280.71 Benzoxazole adds π-stacking potential; higher MW N/A N/A
1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine HCl 4-Chlorophenyl C₉H₉ClN₃O·HCl 246.10 Chlorine increases electron-withdrawing effects; may enhance stability N/A N/A
3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide 5-Methyl C₁₉H₂₀F₃N₅O₂ 394.1 Methyl group reduces steric hindrance; trifluoromethyl pyridine enhances polarity 15 98.36% (HPLC)
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine HCl 5-Methyl, para-benzyl C₁₀H₁₂ClN₃O 227.67 Para-substitution alters spatial orientation; methyl limits lipophilicity N/A N/A

Key Observations

Substituent Effects on Lipophilicity and Bioactivity

  • The benzyl group in the target compound contributes to higher lipophilicity compared to methyl or chlorophenyl substituents, which may enhance blood-brain barrier penetration or target binding in hydrophobic pockets .
  • Benzoxazole derivatives (e.g., CAS 1795508-26-7) introduce additional heteroatoms (N, O), enabling stronger π-π interactions with aromatic residues in enzymes or receptors .

Electronic and Steric Modifications Chlorophenyl-substituted oxadiazoles (e.g., 4-chlorophenyl) exhibit electron-withdrawing effects that stabilize the oxadiazole ring against hydrolysis but may reduce nucleophilicity at the amine group .

Synthetic Accessibility Yields for similar compounds vary widely. For example, compound 39 (5-methyl oxadiazole derivative) was synthesized in 15% yield with high purity (98.36% HPLC), whereas bromoisoxazole analogs (e.g., compound 51) achieved 25% yields .

Solubility and Salt Formation

  • The hydrochloride salt of the target compound improves aqueous solubility compared to free bases. Analogous compounds (e.g., benzoxazole derivatives) with higher molecular weights (e.g., 280.71 vs. 244.25) may exhibit reduced solubility despite salt formation .

Research Implications

  • Drug Design : The benzyl group in the target compound balances lipophilicity and aromatic interactions, making it a candidate for central nervous system (CNS) targets. In contrast, polar substituents (e.g., trifluoromethyl pyridine in compound 39) may favor peripheral targets .
  • Stability : Chlorophenyl and benzoxazole derivatives could offer enhanced metabolic stability due to electron-withdrawing effects or rigid heterocycles .
  • Synthetic Optimization : Low yields for methyl-substituted analogs (e.g., 15%) suggest challenges in oxadiazole cyclization steps, warranting exploration of catalysts or alternative reagents .

Biological Activity

1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is a compound belonging to the oxadiazole family, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

The molecular formula of this compound is C11H13N3OC_{11}H_{13}N_{3}O, with a molecular weight of approximately 203.24 g/mol. The compound is typically synthesized through multi-step reactions involving substituted benzonitrile and hydroxylamine hydrochloride, leading to the formation of the oxadiazole ring structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, derivatives of oxadiazoles have shown effectiveness against various pathogens. For instance, studies have demonstrated that certain oxadiazole derivatives possess broad-spectrum antibacterial activity .

Compound NameStructure FeaturesBiological Activity
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amBenzyl group at 3-positionAntimicrobial and anticancer properties
Benzimidazole DerivativesContains a benzimidazole ringDiverse pharmacological properties
5-Amino-1,3,4-thiadiazoleContains sulfur instead of oxygenAnticancer properties

Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies. Compounds within this class have demonstrated good radical scavenging activity, particularly against DPPH (1,1-Diphenyl-2-picrylhydrazyl) radicals. For example, some related compounds exhibited IC50 values indicating high antioxidant efficacy .

While specific mechanisms for this compound remain largely unexplored, it is suggested that the compound may modulate enzyme activities and gene expression through interactions with various biological targets. Molecular docking studies are being employed to elucidate these interactions further .

Study on Antimicrobial Properties

A study conducted on substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates revealed promising results regarding their inhibitory effects on alkaline phosphatase. The findings indicated that certain derivatives exhibited potent activity with IC50 values significantly lower than those of standard inhibitors .

Antioxidant Efficacy Assessment

In a comparative analysis of antioxidant activities among various oxadiazole derivatives, it was found that some compounds showed percent inhibition rates exceeding 90% at specific concentrations. This highlights the potential of these compounds as effective antioxidants in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride?

  • Methodological Answer : The synthesis typically involves constructing the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors. For example, reacting 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine with a carboxamide derivative under coupling conditions can yield analogous structures . The benzyl group is introduced via alkylation or substitution reactions, followed by hydrochloride salt formation. Enamine building blocks (e.g., 2-(5-alkyl-1,2,4-oxadiazol-3-yl)ethan-1-amine derivatives) may serve as intermediates .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Key signals include the benzyl aromatic protons (δ ~7.2–7.4 ppm) and the ethylamine CH2/CH3 groups (e.g., δ 1.48 ppm for a methyl doublet adjacent to NH2) .
  • HPLC : Purity ≥98% is achievable, as demonstrated in antimalarial compound analogs .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESIMS m/z (M+1): 394.1 for a related compound) .

Advanced Research Questions

Q. What strategies are recommended for optimizing low-yield reactions during synthesis?

  • Methodological Answer :

  • Condition Screening : Test temperatures (e.g., 60–100°C), catalysts (e.g., DCC, HATU), and solvent systems (DMF, DCM).
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent side reactions.
  • High-Throughput Methods : Automated platforms can identify optimal stoichiometry and reaction times. A 15% yield improvement was reported for similar oxadiazole syntheses after iterative optimization .

Q. How can computational methods aid in understanding the compound's bioactivity?

  • Methodological Answer :

  • Molecular Docking : Predict binding to targets like dihydroorotate dehydrogenase (DHODH), as seen in antimalarial studies .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes under physiological conditions.
  • QSAR Models : Correlate substituent effects (e.g., benzyl vs. fluorophenyl groups) with activity trends .

Q. What approaches resolve discrepancies in biological assay results across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC to rule out degradation or impurities .
  • Structural Confirmation : Use X-ray crystallography (e.g., SHELX refinement ) to validate the compound’s conformation.
  • Assay Standardization : Include positive controls (e.g., known DHODH inhibitors) and replicate under identical conditions .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing/-donating groups) to probe electronic effects.
  • Oxadiazole Modifications : Replace the 5-benzyl group with heteroaromatic rings (e.g., pyridyl) to assess steric impacts.
  • Biological Testing : Screen derivatives against target enzymes (e.g., malarial DHODH) and compare IC50 values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
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1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride

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